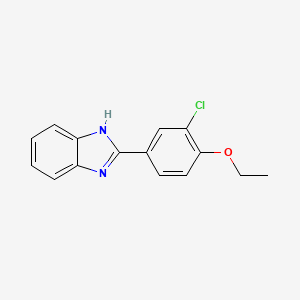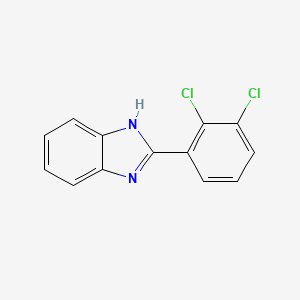
4 5-BENZO-5/'-(CARBOXYMETHYL)-1/'-ETHYL-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4 5-Benzo-5/'-(carboxymethyl)-1/'-ethyl-3' is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of benzamide and has been found to have various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 4 5-benzo-5/'-(carboxymethyl)-1/'-ethyl-3' is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, and their inhibition may lead to the anti-inflammatory effects of this compound'.
Biochemical and Physiological Effects
This compound' has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in these cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4 5-benzo-5/'-(carboxymethyl)-1/'-ethyl-3' in lab experiments is its relatively low toxicity. This compound has been found to have low cytotoxicity in vitro, which makes it suitable for use in cell culture experiments. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 4 5-benzo-5/'-(carboxymethyl)-1/'-ethyl-3'. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases. Another direction is to explore its potential as a therapeutic agent in cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets.
Métodos De Síntesis
The synthesis method of 4 5-benzo-5/'-(carboxymethyl)-1/'-ethyl-3' involves the reaction of benzamide with ethyl chloroformate and sodium hydroxide. The reaction results in the formation of this compound' as a white solid. This synthesis method has been widely used in scientific research to produce this compound for various applications.
Aplicaciones Científicas De Investigación
4 5-benzo-5/'-(carboxymethyl)-1/'-ethyl-3' has been extensively studied for its potential applications in scientific research. This compound has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
163016-50-0 |
|---|---|
Fórmula molecular |
C37H42N2O5S |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




